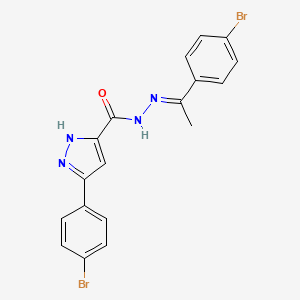

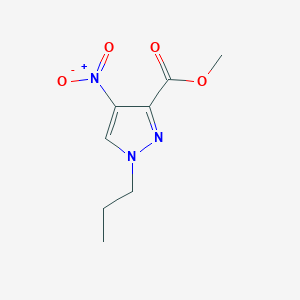

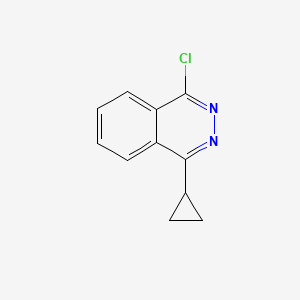

![molecular formula C16H13N5O5S2 B2579918 N-(5-((2-((5-甲基异噁唑-3-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 477215-32-0](/img/structure/B2579918.png)

N-(5-((2-((5-甲基异噁唑-3-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamides, involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This process affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate .Molecular Structure Analysis

The molecular structure of similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide has been studied . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 5-amino-3-methylisoxazole usually involve the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .Physical and Chemical Properties Analysis

The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring . The 1H NMR spectrum does not exhibit signals due to the CH=N proton, and the NH protons of the hydrazone, which are present in its precursor at δ 7.93, 8.16, 11.49 and 11.55, confirming the oxadiazole ring formation .科学研究应用

超分子化学和多晶型

含酰胺的化合物的超分子结构高度依赖于侧链取代基。对于这种化合物,已经鉴定出三种不同的形式:两种多晶型和一种溶剂合物。对晶体相互作用和能量含量的深入分析揭示了其结晶机制的见解。具体来说,第一位点 NH 酰胺⋯O C 酰胺 (形式 1I) 和对称位点 NH 酰胺⋯N 异噁唑 (形式 1II) 之间相互作用的能量相似性导致了它们的形成。二甲基亚砜 (DMSO) 的存在破坏了酰胺-酰胺相互作用,导致形成形式 1III。 分子中的中心碳允许灵活适应,从而导致三种形式 .

萘[1,3]噁嗪的合成

该化合物已被用于合成萘[1,3]噁嗪,它们是一系列 1-芳基-4-甲基-3,6-双-(5-甲基异噁唑-3-基)-2-硫代-2,3,6,10b-四氢-1H-嘧啶[5,4-c]喹啉-5-酮。 这些衍生物表现出潜在的蚊子幼虫杀灭活性 .

药理特性和药物构建块

异噁唑环,包括该化合物中发现的异噁唑环,是药物的关键构建块。它们的衍生物具有广泛的药理特性,例如降血糖、镇痛、抗炎、抗菌、抗 HIV 和抗癌活性。 研究人员在各种情况下探索了基于异噁唑的化合物的治疗潜力 .

抗惊厥活性

在相关研究中,合成了含有异噁唑部分的衍生物并评估了其抗惊厥活性。 这些研究有助于我们了解该化合物对神经兴奋性和癫痫发作控制的影响 .

未来方向

The study of similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could be a potential area of exploration for the compound you’re interested in.

属性

IUPAC Name |

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5S2/c1-8-4-12(21-26-8)17-13(22)6-27-16-20-19-15(28-16)18-14(23)9-2-3-10-11(5-9)25-7-24-10/h2-5H,6-7H2,1H3,(H,17,21,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILRQQZJUUUBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

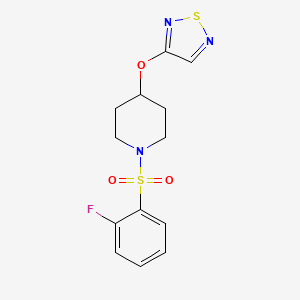

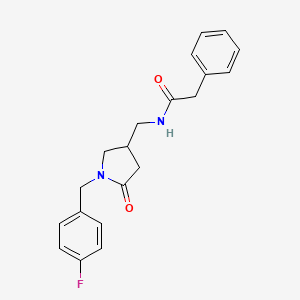

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)

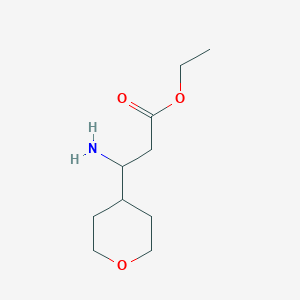

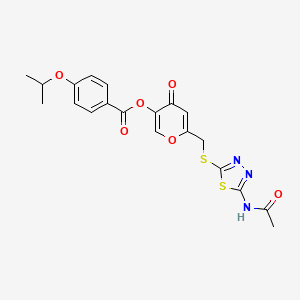

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)

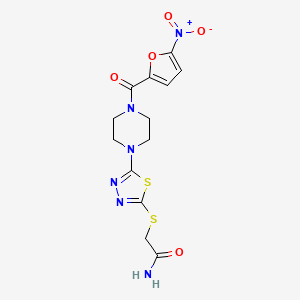

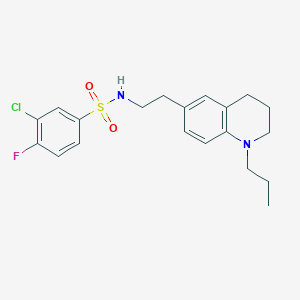

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)